2-Methoxy-4-methylbenzenesulfonamide

Descripción general

Descripción

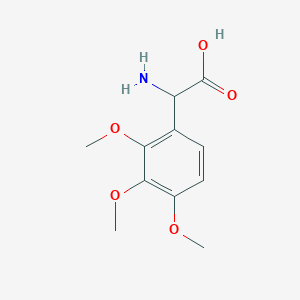

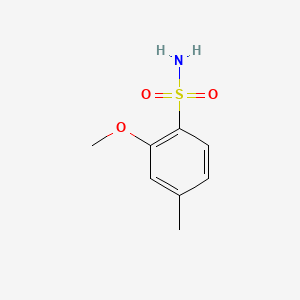

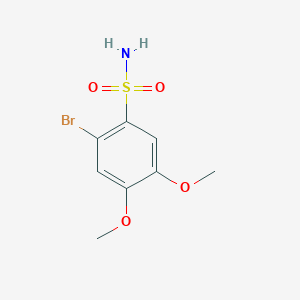

2-Methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative with the chemical formula C8H11NO3S . It is a solid substance .

Synthesis Analysis

The synthesis of 4-methylbenzenesulfonamides, which includes 2-Methoxy-4-methylbenzenesulfonamide, can be achieved through a facile methodology that is amenable to a broad range of nitrogen nucleophiles .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methylbenzenesulfonamide can be represented by the SMILES stringO=S(C1=CC=C(C)C=C1OC)(N)=O . This structure indicates that the compound contains a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a methyl group . Physical And Chemical Properties Analysis

2-Methoxy-4-methylbenzenesulfonamide is a solid substance . Its molecular weight is 201.24 g/mol . The compound has a topological polar surface area of 77.8 Ų .Aplicaciones Científicas De Investigación

Fluorescent Complex Formation and Spectroscopic Studies

- Fluorescent Complexes with Zinc(II): 2-Methoxy-4-methylbenzenesulfonamide derivatives have been utilized in creating fluorescent complexes, especially with Zinc(II) ions. These compounds show a bathochromic shift in ultraviolet/visible spectra upon adding Zn(II) to the solution, indicating potential applications in spectroscopy and fluorescence-based detection methods (Kimber et al., 2003).

Molecular and Structural Analysis

- Spectroscopic Analysis and Dimer Interaction: The compound N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, a related derivative, has been studied for its vibrational frequencies and geometric parameters. The analysis of dimer interactions and hydrogen bonds in these structures provides insights into their potential applications in molecular engineering and design (Karakaya et al., 2015).

Photodynamic Therapy and Anticancer Applications

- Photodynamic Therapy for Cancer Treatment: Certain derivatives of 2-Methoxy-4-methylbenzenesulfonamide have been synthesized for use in photodynamic therapy, a treatment method for cancer. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yields, important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

- Inhibition of Acetylcholinesterase: Sulfonamide derivatives, including those related to 2-Methoxy-4-methylbenzenesulfonamide, have shown significant acetylcholinesterase inhibitory activity. This suggests potential applications in designing therapeutic agents for conditions like Alzheimer’s disease (Abbasi et al., 2018).

Applications in Material Science and Chemical Synthesis

- Synthesis of Metallophthalocyanines: Derivatives of 2-Methoxy-4-methylbenzenesulfonamide have been used in the synthesis of novel metallophthalocyanines. These compounds are characterized by unique electrochemical and spectroelectrochemical properties, which can be valuable in material science and chemical synthesis (Kantekin et al., 2015).

Safety and Hazards

2-Methoxy-4-methylbenzenesulfonamide is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . The safety precautions include avoiding contact with skin and eyes, and not breathing dust .

Relevant Papers The relevant papers on 2-Methoxy-4-methylbenzenesulfonamide include studies on its synthesis , its physical and chemical properties , and its potential applications.

Propiedades

IUPAC Name |

2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUFSEOISDLWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408240 | |

| Record name | 2-methoxy-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59554-39-1 | |

| Record name | 2-methoxy-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)

![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)